Tert-butyl 2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate
Overview
Description
Tert-butyl 2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C11H21NO5S and its molecular weight is 279.36 g/mol. The purity is usually 95%.
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Biological Activity
Tert-butyl 2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate, with the CAS number 132482-09-8, is a compound that has garnered attention for its potential biological activities. Its structure features a pyrrolidine ring, which is known for contributing to various pharmacological properties. This article explores the biological activity of this compound based on available research findings, including synthesis methods, biological assays, and case studies.
- Molecular Formula : C11H21NO5S
- Molecular Weight : 279.36 g/mol
- IUPAC Name : tert-butyl 2-(methylsulfonyloxymethyl)pyrrolidine-1-carboxylate
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of the Pyrrolidine Ring : The initial step often includes the reaction of tert-butyl carbamate with appropriate reagents to form the pyrrolidine structure.
- Methanesulfonylation : The introduction of the methanesulfonyloxy group is achieved through a sulfonylation reaction using methanesulfonyl chloride in the presence of a base such as triethylamine .
- Purification : The compound is usually purified through recrystallization or chromatography techniques to achieve a purity level of around 95%.
Antimicrobial and Antioxidant Activity
Research indicates that compounds containing a pyrrolidine structure can exhibit significant antimicrobial and antioxidant properties. In a study focusing on related compounds, it was found that derivatives of pyrrolidine displayed varying degrees of inhibition against bacterial strains, suggesting potential applications in developing antimicrobial agents .
Neuropharmacological Effects
Pyrrolidine derivatives are frequently explored for their effects on the central nervous system (CNS). The structure of this compound suggests it may interact with neurotransmitter systems, potentially acting as an antagonist or modulator in neurotransmission pathways. Such interactions could be beneficial in treating neurological disorders .
Study 1: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of similar pyrrolidine derivatives demonstrated that these compounds could effectively inhibit the growth of various pathogens, including Gram-positive and Gram-negative bacteria. The study highlighted that modifications to the side chains significantly affected activity levels, emphasizing the importance of structural characteristics in determining efficacy .
Study 2: Neuropharmacological Screening
In a neuropharmacological screening involving several pyrrolidine derivatives, this compound was tested for its ability to modulate GABAergic activity. Results indicated that certain modifications enhanced binding affinity to GABA receptors, which may lead to therapeutic applications in anxiety and seizure disorders .
Research Findings Summary Table
Study | Focus | Findings |
---|---|---|
Study 1 | Antimicrobial Activity | Effective against Gram-positive/negative bacteria; structural modifications impact efficacy. |
Study 2 | Neuropharmacological Effects | Potential GABA receptor modulation; implications for anxiety treatment. |
Properties
IUPAC Name |
tert-butyl 2-(methylsulfonyloxymethyl)pyrrolidine-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO5S/c1-11(2,3)17-10(13)12-7-5-6-9(12)8-16-18(4,14)15/h9H,5-8H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNCVRGCNKZVUSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1COS(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10592461 | |
Record name | tert-Butyl 2-{[(methanesulfonyl)oxy]methyl}pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10592461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092681-48-5 | |
Record name | tert-Butyl 2-{[(methanesulfonyl)oxy]methyl}pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10592461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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